Cas no 144790-28-3 (L-Cefadroxil)

L-Cefadroxil is a semi-synthetic cephalosporin antibiotic derived from cephalosporin C. It exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, as well as some Gram-negative organisms. Its key advantages include high oral bioavailability, prolonged serum half-life, and stability against beta-lactamases, enhancing its efficacy in treating infections. L-Cefadroxil's pharmacokinetic profile allows for less frequent dosing compared to other cephalosporins, improving patient compliance. It is commonly used for respiratory, urinary tract, and skin infections. The compound's well-characterized safety profile and minimal side effects make it a reliable choice in clinical settings.
L-Cefadroxil structure
L-Cefadroxil structure
Product Name:L-Cefadroxil
CAS No:144790-28-3
MF:C16H17N3O5S
MW:363.38828253746
MDL:MFCD00056874
CID:108887
PubChem ID:6710726
Update Time:2025-05-24

L-Cefadroxil Chemical and Physical Properties

Names and Identifiers

    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 7-[[(2S)-amino(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-, (6R,7R)-(9CI)
    • L-Cefadroxil
    • (6R,7R)-7-[[(2S)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 7-[[(2S)-amino(4-hydroxyphenyl)acetyl]am...
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 7-[[(2S)-amino(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-, (6R,7R)-(
    • Cefadroxil Related Compound D
    • UNII-08N128E9PI
    • Cefadroxil EP Impurity D
    • Cefadroxil Related Compound D (USP)
    • (6R,7R)-7-[(S)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2S)-amino(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-, (6R,7R)-
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[amino(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-, [6R-[6α,7β(S*)]]-
    • MDL: MFCD00056874
    • Inchi: 1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24)/t10-,11+,15+/m0/s1
    • InChI Key: BOEGTKLJZSQCCD-FIXISWKDSA-N
    • SMILES: S1CC(C)=C(C(=O)O)N2C([C@H]([C@@H]12)NC([C@H](C1C=CC(=CC=1)O)N)=O)=O

Computed Properties

  • Exact Mass: 363.08900

Experimental Properties

  • PSA: 161.75000
  • LogP: 1.62900

L-Cefadroxil Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C235745-2.5mg
L-Cefadroxil
144790-28-3
2.5mg
$ 207.00 2023-04-18
TRC
C235745-25mg
L-Cefadroxil
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$ 1642.00 2023-04-18
TRC
C235745-100mg
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$ 4500.00 2023-09-08
Enamine
EN300-20142285-0.05g
(6R,7R)-7-[(2S)-2-amino-2-(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
144790-28-3
0.05g
$2755.0 2023-09-16

Additional information on L-Cefadroxil

L-Cefadroxil (CAS No. 144790-28-3): A Comprehensive Overview

L-Cefadroxil (CAS No. 144790-28-3) is a semisynthetic cephalosporin antibiotic that has gained significant attention in the pharmaceutical industry due to its broad-spectrum antibacterial activity. This compound is particularly effective against a wide range of Gram-positive and Gram-negative bacteria, making it a valuable tool in the treatment of various infections. In this article, we will delve into the chemical properties, pharmacological effects, clinical applications, and recent research advancements related to L-Cefadroxil.

Chemical Properties and Structure

L-Cefadroxil is a derivative of cephalosporin C, a naturally occurring antibiotic produced by certain species of fungi. The chemical structure of L-Cefadroxil includes a β-lactam ring, which is essential for its antibacterial activity. The compound has the molecular formula C16H17N3O5S and a molecular weight of 363.38 g/mol. The presence of the β-lactam ring makes L-Cefadroxil susceptible to degradation by β-lactamases, enzymes produced by some bacteria to inactivate β-lactam antibiotics. However, modifications in the chemical structure have been made to enhance its stability and efficacy.

Pharmacological Effects

The primary mechanism of action of L-Cefadroxil involves the inhibition of bacterial cell wall synthesis. By binding to penicillin-binding proteins (PBPs), L-Cefadroxil interferes with the cross-linking of peptidoglycan chains, leading to weakened cell walls and ultimately bacterial cell lysis. This mechanism is similar to that of other β-lactam antibiotics but with some unique features that enhance its effectiveness against specific pathogens.

Clinical Applications

L-Cefadroxil is widely used in clinical settings for the treatment of various bacterial infections, including respiratory tract infections, urinary tract infections, skin and soft tissue infections, and otitis media. Its broad-spectrum activity makes it suitable for empirical therapy when the causative agent is unknown or when multiple pathogens are suspected. The oral bioavailability of L-Cefadroxil is high, allowing for convenient administration and patient compliance.

Recent Research Advancements

Recent studies have focused on optimizing the use of L-Cefadroxil in combination with other antibiotics to combat multidrug-resistant bacteria. One notable study published in the Journal of Antimicrobial Chemotherapy demonstrated that combining L-Cefadroxil with clavulanic acid significantly enhanced its antibacterial activity against extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae. This finding has important implications for the management of infections caused by these resistant pathogens.

Another area of research involves the development of novel drug delivery systems to improve the pharmacokinetic properties of L-Cefadroxil. For example, a study published in the International Journal of Pharmaceutics explored the use of nanoparticles to enhance the solubility and bioavailability of L-Cefadroxil. The results showed that nanoparticle formulations could potentially reduce dosing frequency and improve therapeutic outcomes.

Safety and Adverse Effects

L-Cefadroxil is generally well-tolerated, with common side effects including gastrointestinal disturbances such as nausea, vomiting, and diarrhea. Allergic reactions are rare but can occur in patients with a history of hypersensitivity to cephalosporins or penicillins. Precautions should be taken when prescribing L-Cefadroxil to patients with renal impairment, as dose adjustments may be necessary to avoid accumulation and potential toxicity.

Conclusion

L-Cefadroxil (CAS No. 144790-28-3) remains an important antibiotic in the arsenal against bacterial infections due to its broad-spectrum activity and favorable safety profile. Ongoing research continues to explore new ways to enhance its efficacy and overcome resistance challenges. As antimicrobial resistance becomes an increasingly pressing global health issue, compounds like L-Cefadroxil play a crucial role in ensuring effective treatment options for patients.​​​​​​​​​​​​​​​​​​​

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